molecular formula C13H12N2O2 B6265839 2-(benzyloxy)pyridine-4-carboxamide CAS No. 1458028-73-3

2-(benzyloxy)pyridine-4-carboxamide

Cat. No.: B6265839
CAS No.: 1458028-73-3
M. Wt: 228.2
InChI Key:
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Description

2-(Benzyloxy)pyridine-4-carboxamide is an organic compound with the molecular formula C13H12N2O2. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position and a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-(benzyloxy)pyridine-4-carboxylic acid or its derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Benzyloxy)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-(Benzyloxy)pyridine-4-carboxylic acid
  • 2-(Benzyloxy)pyridine-3-carboxamide
  • 2-(Benzyloxy)pyridine-5-carboxamide

Comparison:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(benzyloxy)pyridine-4-carboxamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-bromo-4-nitropyridine", "benzyl alcohol", "sodium hydroxide", "ammonium chloride", "acetic anhydride", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-4-nitropyridine with sodium hydroxide and benzyl alcohol to yield 2-benzyloxy-4-nitropyridine.", "Step 2: Reduction of 2-benzyloxy-4-nitropyridine with ammonium chloride and palladium on carbon to yield 2-aminopyridine.", "Step 3: Acetylation of 2-aminopyridine with acetic anhydride to yield N-acetyl-2-aminopyridine.", "Step 4: Coupling of N-acetyl-2-aminopyridine with benzyl bromide in the presence of sodium carbonate to yield 2-(benzyloxy)pyridine-4-carboxamide.", "Step 5: Purification of the product by recrystallization from ethyl acetate and water." ] }

CAS No.

1458028-73-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.2

Purity

0

Origin of Product

United States

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